molecular formula C14H9ClO2S B096752 2-Anthracenesulfonyl chloride CAS No. 17407-98-6

2-Anthracenesulfonyl chloride

Cat. No.: B096752
CAS No.: 17407-98-6
M. Wt: 276.7 g/mol
InChI Key: FZAQROFXYZPAKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anthracenesulfonyl chloride can be synthesized through the sulfonation of anthracene followed by chlorination. The typical synthetic route involves the reaction of anthracene with sulfur trioxide to form anthracene-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of sulfur trioxide and thionyl chloride under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Anthracenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in various chemical syntheses .

Mechanism of Action

The mechanism of action of 2-anthracenesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the derivatization of compounds for fluorescence-based detection and analysis.

Comparison with Similar Compounds

  • 1-Anthracenesulfonyl chloride
  • 9,10-Anthracenedicarboxylic acid
  • Biphenyl-4-sulfonyl chloride
  • Benzenesulfonyl chloride
  • p-Toluenesulfonyl chloride

Comparison: 2-Anthracenesulfonyl chloride is unique due to its strong fluorescence properties, which make it particularly useful in fluorescence-based applications. While other sulfonyl chlorides like benzenesulfonyl chloride and p-toluenesulfonyl chloride are also reactive towards nucleophiles, they do not exhibit the same level of fluorescence, limiting their use in certain applications .

Properties

IUPAC Name

anthracene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAQROFXYZPAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300946
Record name 2-Anthracenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17407-98-6
Record name 2-Anthracenesulfonyl chloride
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Record name 2-Anthracenesulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-anthracenesulfonyl chloride influence its reactivity in different solvent mixtures?

A1: The research paper "Nucleophilic Displacement at Sulfur Center (XVII). Solvolysis of this compound" [] investigates the reactivity of this compound specifically in its solvolysis reaction across various solvent mixtures. The study highlights that the reaction rate is influenced by the nature of the solvent. For instance, in mixtures with the same water mole fraction, the solvolysis proceeds faster in protic solvents (methanol-water, ethanol-water) compared to dipolar aprotic solvents (acetone-water, acetonitrile-water). This difference is attributed to the protic solvents' ability to better stabilize the developing charge in the transition state through hydrogen bonding, thus facilitating the reaction. Furthermore, within protic solvents, the reaction is consistently faster in methanol-water than in ethanol-water. This observation is likely due to methanol's smaller size and stronger hydrogen bonding ability compared to ethanol, enabling more effective solvation of the transition state. Interestingly, the study also observes an inversion in the reaction rate between acetone-water and acetonitrile-water at a high water mole fraction (around 0.9). This suggests a shift in the dominant reaction mechanism at high water concentrations, possibly due to changes in solvation dynamics or the increased influence of water's hydrogen bonding capability. These findings underscore the importance of solvent selection in controlling the rate and potentially even the mechanism of this compound solvolysis.

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